2-[methyl(2-phenylethyl)amino]-N-(4-piperidinylmethyl)-2-indanecarboxamide
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Overview
Description
2-[methyl(2-phenylethyl)amino]-N-(4-piperidinylmethyl)-2-indanecarboxamide is a compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential to interact with biological systems.
Mechanism of Action
The mechanism of action of 2-[methyl(2-phenylethyl)amino]-N-(4-piperidinylmethyl)-2-indanecarboxamide is not fully understood. This compound has been shown to interact with several receptors in the brain, including dopamine and serotonin receptors. This compound has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Biochemical and Physiological Effects:
2-[methyl(2-phenylethyl)amino]-N-(4-piperidinylmethyl)-2-indanecarboxamide has several biochemical and physiological effects. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. This compound has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[methyl(2-phenylethyl)amino]-N-(4-piperidinylmethyl)-2-indanecarboxamide in lab experiments is its potential to interact with several biological systems. This compound has been shown to have an effect on the central nervous system, cardiovascular system, and immune system, which may make it a useful tool in studying these systems. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects at high doses, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[methyl(2-phenylethyl)amino]-N-(4-piperidinylmethyl)-2-indanecarboxamide. One direction is to further study the mechanism of action of this compound. Understanding how this compound interacts with biological systems may provide insight into its potential therapeutic uses. Another direction is to study the potential therapeutic uses of this compound in more detail. This compound has shown promise in the treatment of various diseases, and further research may lead to the development of new treatments. Finally, future research could focus on developing new derivatives of this compound with improved properties, such as reduced toxicity or increased potency.
Synthesis Methods
The synthesis of 2-[methyl(2-phenylethyl)amino]-N-(4-piperidinylmethyl)-2-indanecarboxamide involves several steps. The starting material is 2-indanecarboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(4-piperidinylmethyl)aniline to form the amide intermediate. The amide intermediate is then treated with methyl(2-phenylethyl)amine to form the final product.
Scientific Research Applications
2-[methyl(2-phenylethyl)amino]-N-(4-piperidinylmethyl)-2-indanecarboxamide has potential applications in scientific research. This compound has been shown to interact with several biological systems, including the central nervous system, cardiovascular system, and immune system. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-[methyl(2-phenylethyl)amino]-N-(piperidin-4-ylmethyl)-1,3-dihydroindene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O/c1-28(16-13-20-7-3-2-4-8-20)25(17-22-9-5-6-10-23(22)18-25)24(29)27-19-21-11-14-26-15-12-21/h2-10,21,26H,11-19H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCRFJALXVFVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCC4CCNCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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